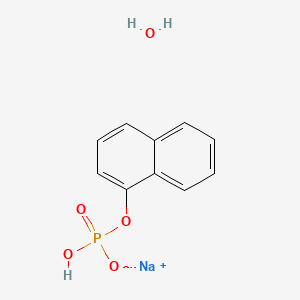

TeTrabuTylphosphonium dihydrogen Trifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

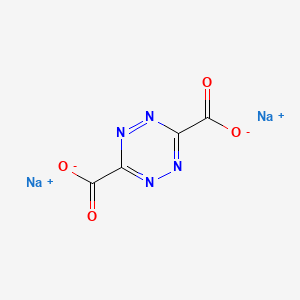

Tetrabutylphosphonium Dihydrogen Trifluoride is a chemical compound with the molecular formula C16H38F3P. It’s a type of ionic liquid, a class of compounds with significant potential for use in a variety of industries due to their unique properties .

Synthesis Analysis

The synthesis of related compounds, such as Tetrabutylphosphonium Hydroxide, has been reported in the literature . These compounds are typically prepared by an acid-base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid . Another study reported the preparation of Tetrabutylphosphonium Fluoride and its HF adducts from aqueous tetrabutylphosphonium hydroxide and aqueous HF .Chemical Reactions Analysis

Tetrabutylphosphonium compounds have been shown to be useful in various chemical reactions. For example, Tetrabutylphosphonium Fluoride and its HF adducts have been used as fluoride sources for selective nucleophilic fluorination of oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species .Wissenschaftliche Forschungsanwendungen

Physicochemical Properties of Ionic Liquids : Tri-n-butylalkylphosphonium-based room-temperature ionic liquids, including tetra-n-butylphosphonium derivatives, show favorable thermal decomposition temperatures exceeding 560 K. These ionic liquids exhibit unique properties like high thermal stability and ionic plastic crystal phases, useful in various applications including electrochemistry and materials science (Yoshii et al., 2013).

Miscibility and Phase Behavior in Mixed Systems : Tetra-n-butylphosphonium type ionic liquids demonstrate distinct physicochemical properties and solubility behaviors when mixed with water. The study of these mixtures contributes to understanding solvent interactions in chemical processes (Fukaya et al., 2007).

Thermodynamics of Ionic Liquids : Research on various known ionic liquids, including tetra-n-butylphosphonium, focuses on measuring their precise vapor pressure data and enthalpies of vaporization. This is crucial for establishing structure-property relations in ionic liquid applications (Zaitsau et al., 2020).

Solute-Solvent Interactions : Studying the gas chromatographic properties of tetra-n-butylphosphonium salts helps understand their solute-solvent interactions, which is important for applications in chromatography and separation technologies (Pomaville et al., 1988).

Catalysis in Organic Synthesis : Tetra-n-butylphosphonium bromide is used as a catalyst in the stereoselective synthesis of pyranoquinoline and furanoquinoline derivatives, demonstrating its potential in organic synthesis and pharmaceutical applications (Salehi et al., 2011).

Nucleophilic Fluorination : Tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride have been shown to be useful fluoride sources for selective nucleophilic fluorination in organic chemistry, particularly in the modification of aliphatic and steroidal species (Seto et al., 1991).

CO2 Separation and Capture : Tetra-n-butylphosphonium bromide has been researched for its phase equilibrium conditions with CO2, demonstrating its potential in carbon capture and separation technologies (Ye & Zhang, 2014).

Wood Biomass Dissolution : Tetra-n-butylphosphonium hydroxide has been used to dissolve wood biomass, indicating its application in biomass processing and renewable material development (Abe et al., 2015).

Electrochemical Stability : Quaternary phosphonium cations, including tetra-n-butylphosphonium, have been synthesized and characterized for their wide electrochemical windows, suggesting applications in electrochemical systems and energy storage (Kanematsu et al., 2009).

Hydrate Crystal Growth Inhibition : Tetraalkylphosphonium bromide salts, such as tetra(n-butyl)phosphonium bromide, have been tested as crystal growth inhibitors in tetrahydrofuran hydrate systems, potentially useful in the oil and gas industry for preventing pipeline blockages due to hydrate formation (Kelland et al., 2013).

Safety And Hazards

Zukünftige Richtungen

The future research directions for Tetrabutylphosphonium compounds could involve exploring their potential uses in various industries, given their unique properties . For instance, their use as solvents in chemical reactions and their potential role in the production of biofuels are areas of ongoing research .

Eigenschaften

IUPAC Name |

hydron;tetrabutylphosphanium;trifluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCIYOIUBIQLU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TeTrabuTylphosphonium dihydrogen Trifluoride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)

![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)